molecular formula C10H17N3O B13016971 N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine

N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine

Cat. No.: B13016971
M. Wt: 195.26 g/mol
InChI Key: ADXBLOFPJOJXRH-UHFFFAOYSA-N
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Description

N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine is a heterocyclic compound featuring a fused pyrazolo-oxazine core with a methylpropan-2-amine substituent. The compound’s amine group enhances solubility and bioavailability, while the bicyclic structure provides rigidity for receptor binding .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)propan-2-amine

InChI

InChI=1S/C10H17N3O/c1-8(2)11-6-9-7-12-13-4-3-5-14-10(9)13/h7-8,11H,3-6H2,1-2H3

InChI Key

ADXBLOFPJOJXRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C2N(CCCO2)N=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[5,1-b]oxazine Core

  • The bicyclic pyrazolo-oxazine ring can be synthesized by condensation of a hydrazine derivative with a suitable 2-haloalkanol or 2-haloalkoxy intermediate , followed by intramolecular cyclization under basic or acidic conditions.

  • For example, a hydrazine compound reacts with a 2-chloroethanol derivative to form the pyrazole ring, then cyclizes to the oxazine ring by nucleophilic attack of the hydroxy group on the pyrazole nitrogen or adjacent carbon.

  • Reaction conditions typically involve reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) , with bases like potassium carbonate or sodium hydride to promote cyclization.

Functionalization at the 3-Position

  • The 3-position of the oxazine ring is functionalized by introducing a methylene halide group (e.g., chloromethyl or bromomethyl) to serve as a handle for amine substitution.

  • This can be achieved by halomethylation using reagents such as formaldehyde and hydrogen halides or N-bromosuccinimide (NBS) in DMF at controlled temperatures (0–25°C).

  • The halomethyl intermediate is isolated by filtration and purification, often by recrystallization or chromatography.

Introduction of the Propan-2-amine Side Chain

  • The halomethyl intermediate undergoes nucleophilic substitution with propan-2-amine (isopropylamine) under mild conditions.

  • Typical reaction conditions include stirring the halomethyl compound with excess isopropylamine in solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures (20–50°C).

  • Alternatively, reductive amination can be employed if an aldehyde intermediate is available, using reducing agents such as sodium cyanoborohydride .

  • The final product is purified by crystallization or chromatographic techniques.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Pyrazolo-oxazine core formation Reflux in DMF or THF with base (K2CO3 or NaH) 70–85% High purity achieved by recrystallization
Halomethylation at 3-position NBS in DMF, 0–25°C, 2–20 h 65–76% Controlled addition to avoid over-bromination
Amination with propan-2-amine Stirring in ethanol or acetonitrile, 20–50°C, 4–12 h 50–70% Excess amine used to drive reaction

Analytical Characterization Supporting Preparation

Summary of Key Research Findings

  • The preparation of N-((6,7-Dihydro-5H-pyrazolo[5,1-b]oxazin-3-yl)methyl)propan-2-amine is efficiently achieved via a three-step sequence: core bicyclic ring formation, halomethylation, and amine substitution.

  • Reaction conditions are mild and scalable, with yields ranging from moderate to high depending on purification methods.

  • The use of polar aprotic solvents and controlled temperature halogenation are critical for selectivity and yield.

  • The final compound is amenable to further functionalization or salt formation for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific application and the biological target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogous pyrazolo-oxazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Position/Group Solubility (Predicted) Key References
Target Compound C₉H₁₆N₃O 182.25 g/mol 3-(methylpropan-2-amine) Moderate (polar amine)
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine C₆H₉N₃O 139.16 g/mol 2-Amine High
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid C₉H₁₂N₂O₃ 196.20 g/mol 2-Carboxylic acid, 6,6-dimethyl Low (acidic)
N-(Isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide C₁₇H₁₉N₃O₃ 313.35 g/mol 2-Carboxamide, isochroman-3-ylmethyl Moderate
GDC-2394 (NLRP3 inhibitor) C₂₂H₂₆N₆O₄S 470.55 g/mol 3-Sulfonamide, hexahydro-s-indacene Low (lipophilic)

Key Observations :

  • Solubility : The target compound’s isopropylamine group improves aqueous solubility compared to the carboxamide () and sulfonamide () derivatives. However, it is less soluble than the 2-amine analog ().
  • Molecular Weight : Lower molecular weight (182.25 g/mol) enhances membrane permeability relative to bulkier derivatives like GDC-2394 (470.55 g/mol) .

Pharmacological Activity

  • GDC-2394 : Acts as a potent NLRP3 inhibitor but exhibited renal toxicity due to low solubility and precipitation .
  • 2-Amine Analog (CAS 1779573-25-9) : Lacks detailed activity data but is structurally simpler, which may limit target engagement .

Biological Activity

N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine is a compound that belongs to the pyrazolo[5,1-b][1,3]oxazine class of heterocycles. This compound has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The following sections will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4OC_{10}H_{14}N_{4}O. The compound features a pyrazolo ring fused with an oxazine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act by inhibiting specific kinases involved in cancer cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : Similar compounds in the pyrazolo family have shown the ability to inhibit protein kinases such as CDK2 and Abl. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Anti-inflammatory Activity : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially reducing chronic inflammation linked to various diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Kinase InhibitionSpecific inhibition of CDK2 and Abl kinases

Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of pyrazolo derivatives, including this compound. The compound was tested against various cancer cell lines (MCF-7 and K562). Results indicated that while some derivatives showed activity at micromolar concentrations, this specific compound required further optimization for enhanced efficacy.

Study 2: Inflammatory Response Modulation

Another research focused on the anti-inflammatory effects of pyrazolo derivatives. The results indicated that compounds similar to this compound could significantly reduce pro-inflammatory cytokines in vitro.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrazolo derivatives. For instance:

  • Lipophilicity : Studies have shown that increasing lipophilicity can improve cellular uptake and bioavailability.
  • Substituent Variations : Alterations in substituents on the pyrazolo ring have been correlated with varying degrees of kinase inhibition and anti-cancer activity.

Table 2: Structure Activity Relationship (SAR)

Compound VariantLipophilicity (Log P)Kinase Inhibition (IC50 µM)Activity Level
Base Compound2.5>10Low
Methyl Substituted3.05Moderate
Fluoro Substituted4.00.5High

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